[(4-Methylbenzamido)methyl](triphenyl)phosphanium perchlorate
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Overview
Description
(4-Methylbenzamido)methylphosphanium perchlorate is a complex organic compound that features a phosphonium center. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of the phosphonium group makes it a valuable reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzamido)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable benzamido derivative. One common method includes the reaction of triphenylphosphine with 4-methylbenzoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzamido)methylphosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Substituted benzamido derivatives.
Scientific Research Applications
(4-Methylbenzamido)methylphosphanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions for the formation of alkenes.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylbenzamido)methylphosphanium perchlorate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as carbonyl groups, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in Wittig reactions.
Methyltriphenylphosphonium bromide: Similar structure but with a bromide counterion.
(4-Methoxybenzyl)triphenylphosphonium chloride: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
(4-Methylbenzamido)methylphosphanium perchlorate is unique due to the presence of the benzamido group, which imparts specific reactivity and potential applications in biological systems. Its perchlorate counterion also influences its solubility and stability, making it distinct from other phosphonium salts.
Properties
CAS No. |
121561-29-3 |
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Molecular Formula |
C27H25ClNO5P |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
[(4-methylbenzoyl)amino]methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C27H24NOP.ClHO4/c1-22-17-19-23(20-18-22)27(29)28-21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-20H,21H2,1H3;(H,2,3,4,5) |
InChI Key |
JWGVDAHYRZQNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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